Cas no 941899-32-7 (3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one)
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-1-Benzothiopyran-4-one, 3-(3,5-dimethyl-1-piperidinyl)-6-methoxy-
- 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one
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- Inchi: 1S/C17H21NO2S/c1-11-6-12(2)9-18(8-11)15-10-21-16-5-4-13(20-3)7-14(16)17(15)19/h4-5,7,10-12H,6,8-9H2,1-3H3
- InChI Key: DLVHUKMWIIOQNP-UHFFFAOYSA-N
- SMILES: C1SC2=CC=C(OC)C=C2C(=O)C=1N1CC(C)CC(C)C1
Computed Properties
- Exact Mass: 303.12930009g/mol
- Monoisotopic Mass: 303.12930009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 54.8Ų
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2032-0201-2μmol |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-5μmol |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-10μmol |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-1mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-2mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-3mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-4mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-5mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2032-0201-10mg |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one |
941899-32-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one
Introduction to 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one (CAS No. 941899-32-7) and Its Emerging Applications in Chemical Biology
The compound 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one, identified by its CAS number 941899-32-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the thiochromenone class, a subset of thiochromenes characterized by the presence of a sulfur atom in their structure, which imparts unique electronic and steric properties. The structural motif of this compound, featuring a 3,5-dimethylpiperidine moiety linked to a 6-methoxy-4H-thiochromen-4-one backbone, suggests multifaceted interactions with biological targets, making it a promising candidate for further exploration.
In recent years, the field of chemical biology has witnessed an increasing interest in small molecules that can modulate biological pathways with high specificity. Thiochromenones, in particular, have garnered attention due to their ability to engage with various enzymes and receptors. The 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one structure combines the lipophilicity provided by the dimethylpiperidine group with the aromatic system of the thiochromenone core, enhancing its solubility and bioavailability. This balance is critical for drug-like properties, ensuring that the compound can traverse biological membranes and reach its intended target efficiently.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The 6-methoxy substituent on the chromenone ring introduces a hydroxyl group that can participate in hydrogen bonding interactions, while the sulfur atom in the thiochrome part allows for coordination with metal ions or thiols in protein structures. Such features make it an attractive candidate for developing inhibitors or activators of key biological processes. Current research is exploring its efficacy as a modulator of kinases and transcription factors, which are central to many diseases.
Recent studies have highlighted the role of thiochromenones in anti-inflammatory and anticancer applications. The 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one derivative has shown promise in preclinical models by interfering with signaling pathways that drive inflammation and cancer cell proliferation. Specifically, its interaction with Janus kinases (JAKs) has been under investigation, as dysregulation of JAKs is implicated in autoimmune disorders and certain cancers. The dimethylpiperidine group appears to enhance binding affinity by optimizing steric interactions within the JAK active site.
The methoxy group at position 6 further fine-tunes the pharmacophoric properties of this molecule. It serves as a hydrogen bond acceptor, improving binding stability when interacting with biological targets. This feature is particularly valuable in designing molecules that require precise positioning within active sites to elicit a therapeutic response. Computational modeling studies have suggested that this compound can adopt multiple conformations, allowing it to fit snugly into diverse binding pockets across different proteins.
In addition to its kinase-modulating potential, 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one has been investigated for its effects on mitochondrial function. Thiochromenones are known to influence mitochondrial dynamics through interactions with components like mitophagy-related proteins. The sulfur atom in the thiochrome ring may play a critical role in these interactions by forming disulfide bonds or coordinating with metal ions involved in mitochondrial processes. Such mechanisms could be exploited to develop treatments for neurodegenerative diseases where mitochondrial dysfunction is a hallmark.
The synthesis of this compound presents an interesting challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yields and purity. Advances in catalytic methods have enabled more efficient preparations, reducing reliance on hazardous reagents and improving sustainability. Recent publications detail novel methodologies that incorporate transition-metal-catalyzed cross-coupling reactions to streamline the construction of the thiochrome core.
From a medicinal chemistry perspective, analoging studies have been conducted to explore structural variations of 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one that might enhance potency or selectivity. By modifying substituents such as the dimethylpiperidine group or introducing additional functional groups like halogens or amides, researchers aim to fine-tune pharmacokinetic profiles and reduce off-target effects. These efforts align with broader trends in drug discovery where structure-based design plays a pivotal role.
The growing body of literature on this compound underscores its significance as a bioactive scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating its development into novel therapeutics. Preclinical trials are underway to evaluate its safety and efficacy in animal models of inflammation and cancer. If successful, this could pave the way for clinical investigations targeting unmet medical needs where current treatments are limited.
The future directions for research on 3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one include exploring its role in other disease contexts such as neurodegeneration and metabolic disorders. Its ability to modulate multiple signaling pathways makes it versatile enough to address complex pathologies involving dysregulated biochemistry. Furthermore, green chemistry approaches are being adopted to develop more environmentally friendly synthetic routes, reflecting an industry-wide commitment to sustainable practices.
In conclusion,3-(3,5-dimethylpiperidin-1-yl)-6-methoxy-4H-thiochromen-4-one (CAS No. 94189932) stands out as a structurally intriguing molecule with broad therapeutic potential rooted in chemical biology principles. Its unique combination of functional groups allows for precise targeting of biological pathways while maintaining favorable pharmacokinetic properties. As research progresses from bench science to clinical application,this compound promises significant contributions toward addressing some of todays most pressing health challenges through innovative molecular design.
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